

Electronic configuration and magnetic properties of $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$

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Compound of Interest

Compound Name: *Chloropentaamminecobalt(III) chloride*

Cat. No.: *B12060436*

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An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of Chloridopentaamminecobalt(III) ion, $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$

This technical guide provides a comprehensive analysis of the electronic structure and magnetic characteristics of the coordination complex chloridopentaamminecobalt(III), $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of coordination compounds.

Electronic Configuration

The electronic configuration of the central metal ion in a coordination complex is fundamental to understanding its chemical behavior, including its magnetic properties, reactivity, and spectroscopic signatures. The determination of this configuration for $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ follows a systematic application of crystal field theory.

Oxidation State of Cobalt

First, the oxidation state of the cobalt ion is determined. The ammonia (NH_3) ligands are neutral (charge of 0), and the chloride (Cl^-) ligand has a charge of -1. The overall charge of the complex ion is +2.

Let the oxidation state of cobalt be 'x'. $x + 5(0) + 1(-1) = +2$ $x - 1 = +2$ $x = +3$

Thus, the central metal ion is Cobalt(III), or Co^{3+} .

Electron Configuration of Co^{3+}

A neutral cobalt atom (atomic number 27) has the electron configuration $[\text{Ar}] 3\text{d}^7 4\text{s}^2$. Upon ionization to Co^{3+} , it loses three electrons, with the two 4s electrons being removed first, followed by one 3d electron. This results in the electron configuration for the Co^{3+} ion: $[\text{Ar}] 3\text{d}^6$.

Crystal Field Theory and d-Orbital Splitting

In the $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ complex, the Co^{3+} ion is surrounded by six ligands (five NH_3 and one Cl^-) in an approximately octahedral geometry. According to crystal field theory, the electrostatic field created by the ligands removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet (t_{2g}) and a higher-energy doublet (e_g).^[1]

The magnitude of this energy splitting (Δ_o) is determined by the nature of the ligands. Ammonia is a strong-field ligand, causing a large Δ_o , while chloride is a weak-field ligand. Given the presence of five strong-field NH_3 ligands, the overall ligand field is strong.

For a d^6 ion like Co^{3+} in a strong octahedral field, the crystal field splitting energy (Δ_o) is greater than the electron pairing energy (P). Consequently, electrons will preferentially occupy the lower-energy t_{2g} orbitals and pair up before occupying the higher-energy e_g orbitals. This results in a low-spin complex.^{[2][3]} The six d-electrons fill the t_{2g} orbitals completely, leading to the electronic configuration $t_{2g}^6 e_g^0$.^{[4][5]}

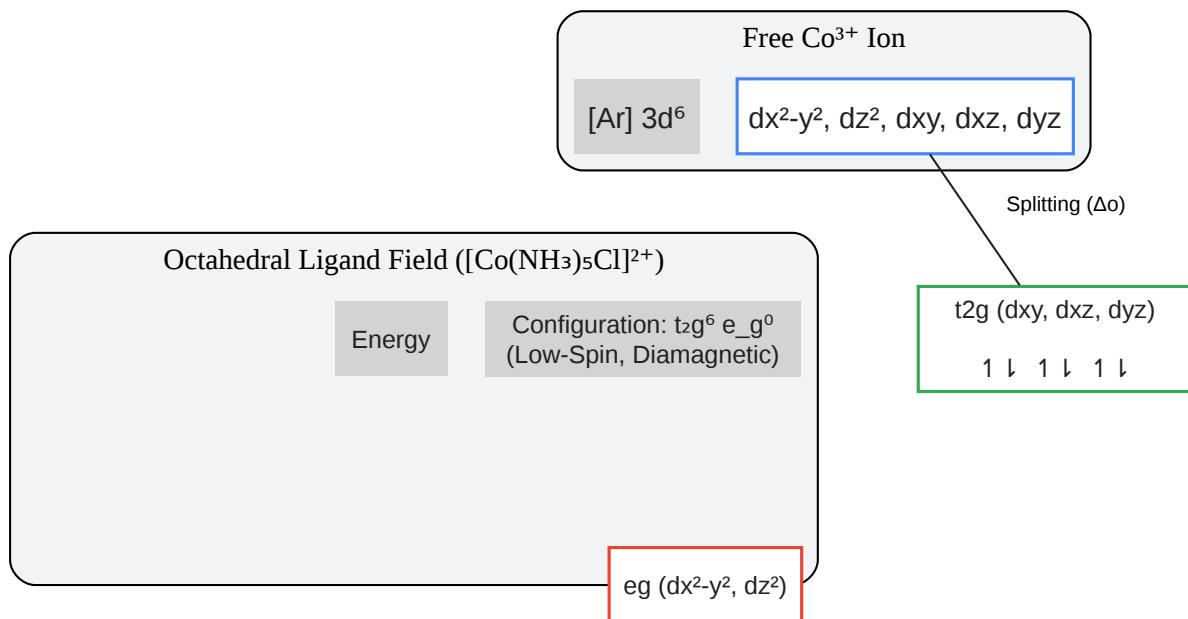
Data Presentation: Electronic and Magnetic Properties

The key electronic and magnetic properties derived from the analysis are summarized in the table below for clarity and easy reference.

Property	Value / Description
Central Metal Ion	Cobalt (Co)
Oxidation State	+3
d-Electron Configuration of Ion	d ⁶
Coordination Geometry	Octahedral
Ligand Field Strength	Strong (dominated by 5 NH ₃ ligands)
Spin State	Low-Spin
d-Orbital Occupancy	t _{2g} ⁶ e _g ⁰
Number of Unpaired Electrons (n)	0
Predicted Magnetic Property	Diamagnetic
Spin-Only Magnetic Moment	0.0 Bohr Magnetons (B.M.) ^[6]

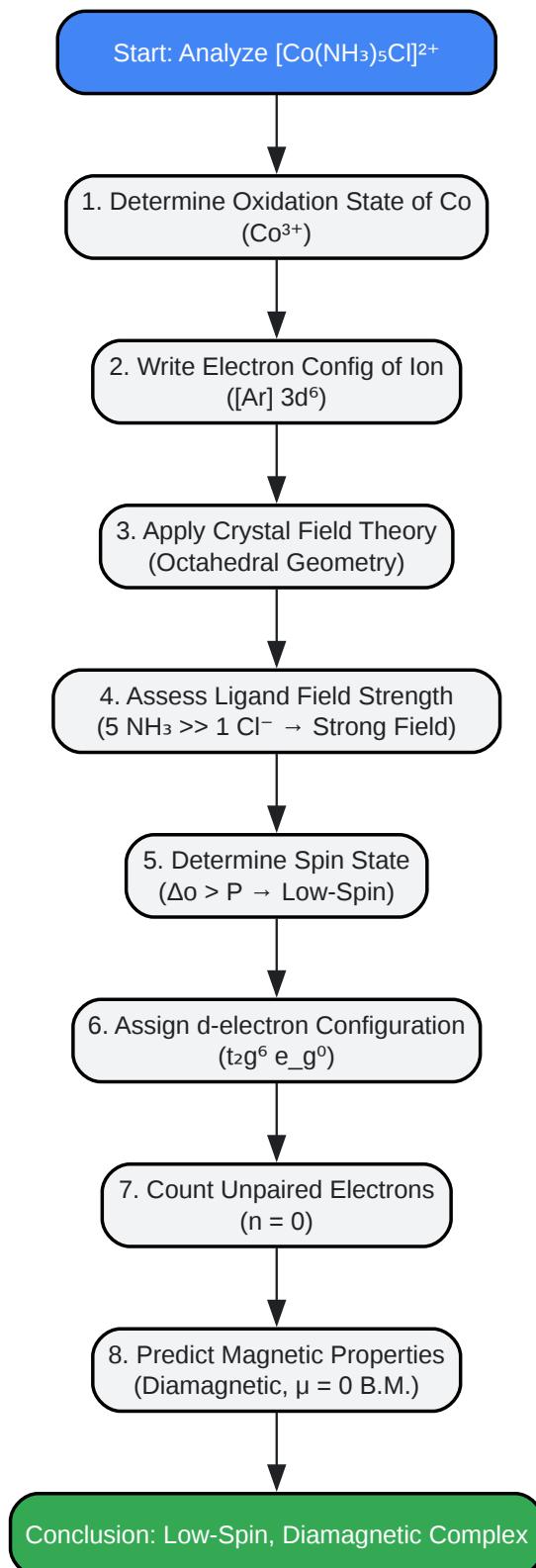
Visualization of Electronic Structure and Analysis Workflow

Diagrams created using the DOT language provide a clear visual representation of the theoretical concepts and logical processes discussed.



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Caption: Crystal field splitting diagram for a low-spin $\text{d}^6 \text{Co}^{3+}$ ion.

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Caption: Workflow for determining electronic and magnetic properties.

Experimental Protocols

The synthesis of the compound and the measurement of its magnetic properties are key experimental procedures.

Synthesis of Pentaamminechlorocobalt(III) Chloride, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$

This protocol is a representative procedure based on established methods.^{[7][8][9]} Safety Precaution: This procedure involves concentrated acids, ammonia, and an oxidizing agent. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Concentrated aqueous ammonia (NH_3)
- 30% Hydrogen peroxide (H_2O_2)
- Concentrated hydrochloric acid (HCl)
- Ice water, Ethanol
- Beakers, Erlenmeyer flask, heating plate with stirring, Büchner funnel, filter paper

Procedure:

- In a fume hood, dissolve approximately 6 g of NH_4Cl in 40 mL of concentrated ammonia in a 400 mL beaker.
- With continuous stirring, add 12 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ in small portions to the ammonia solution. A brown slurry will form.

- Slowly and carefully add 10 mL of 30% H₂O₂ to the stirring slurry. The addition should be dropwise to control the effervescence.
- After the foaming has ceased, slowly add 30 mL of concentrated HCl. The color of the slurry will change to purple.
- Heat the mixture on a hot plate, maintaining a temperature of approximately 85°C for 20 minutes with continued stirring.
- Cool the mixture to room temperature and then further cool in an ice bath to maximize crystal precipitation.
- Collect the purple-red crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.
- Wash the collected product first with several small portions of ice-cold water, followed by portions of cold ethanol to remove impurities and water.
- Dry the product in an oven at 100°C for several hours or air-dry to a constant weight.

Determination of Magnetic Susceptibility

The magnetic property of a compound is experimentally determined by measuring its magnetic susceptibility. The Gouy balance or an Evans balance are common instruments for this purpose.[10][11]

Principle: A diamagnetic substance is weakly repelled by a magnetic field, while a paramagnetic substance is weakly attracted.[11][12] This interaction causes an apparent change in the mass of the sample when it is placed in a magnetic field. The magnitude of this change is proportional to the magnetic susceptibility of the substance.[13]

General Procedure (using an Evans-type Balance):

- **Calibration:** Calibrate the instrument using a known standard with a well-characterized magnetic susceptibility, such as HgCo(SCN)₄.
- **Sample Preparation:** A sample of the synthesized [Co(NH₃)₅Cl]Cl₂ is finely ground and packed uniformly into a sample tube of a specific length. The mass of the sample is

accurately recorded.

- Measurement: a. The empty sample tube is first placed in the balance, and a reading (R_0) is taken. This accounts for the diamagnetism of the tube itself. b. The tube containing the sample is then placed in the balance, and a second reading (R) is recorded. c. The length of the sample (l) in the tube and its mass (m) are recorded.
- Calculation: The gram magnetic susceptibility (χ_g) is calculated using the formula specific to the instrument, which generally takes the form: $\chi_g = (C * l * (R - R_0)) / (10^9 * m)$ Where C is the calibration constant of the balance.
- Molar Susceptibility and Correction: The gram susceptibility is converted to molar susceptibility (χ_M) by multiplying by the molar mass of the compound. A diamagnetic correction is then applied to account for the diamagnetism of the constituent atoms and ligands, yielding the corrected molar susceptibility (χ'_M).
- Interpretation: For $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$, the expected result is a small negative value for χ_g , confirming its diamagnetic nature. The corrected molar susceptibility should be approximately zero, corresponding to zero unpaired electrons.

Conclusion

Based on the principles of crystal field theory, the chloridopentaamminecobalt(III) complex, $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$, is a low-spin d^6 complex. The strong ligand field imposed primarily by the five ammonia ligands leads to the complete pairing of the six d-electrons in the lower energy t_{2g} orbitals. This $t_{2g}^6 e_g^0$ electronic configuration results in zero unpaired electrons, rendering the complex diamagnetic with a theoretical spin-only magnetic moment of 0 B.M. Experimental determination of its magnetic susceptibility serves to confirm this theoretical prediction, providing a powerful link between electronic structure and macroscopic physical properties.

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